
7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an aminophenoxy group attached to a benzopyran core, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Aminophenoxy Group: The aminophenoxy group can be introduced via a nucleophilic substitution reaction, where a halogenated benzopyran derivative reacts with 4-aminophenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs. This can include the use of advanced catalysts, continuous flow reactors, and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzopyran derivatives.
Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzopyran derivatives.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
Applications De Recherche Scientifique
7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminophenoxy group can interact with enzymes and receptors, modulating their activity. The benzopyran core can intercalate with DNA, affecting gene expression and cellular functions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, used in the past as a rubber antioxidant and an intermediate for dyes.
o-Cresolphthalein: A phthalein dye used as a pH indicator in titrations.
Uniqueness
7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds like 4-aminobiphenyl and o-cresolphthalein, this compound offers a versatile platform for the development of advanced materials and therapeutic agents.
Propriétés
Numéro CAS |
92921-45-4 |
|---|---|
Formule moléculaire |
C16H11NO5 |
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
7-(4-aminophenoxy)-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C16H11NO5/c17-10-2-5-11(6-3-10)21-12-4-1-9-7-13(15(18)19)16(20)22-14(9)8-12/h1-8H,17H2,(H,18,19) |
Clé InChI |
WRJWYTWRUWUGHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OC2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)
![2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane](/img/structure/B14363167.png)
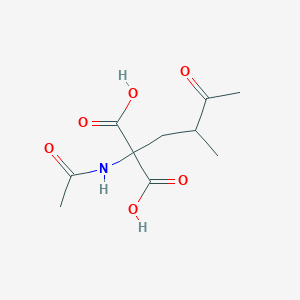
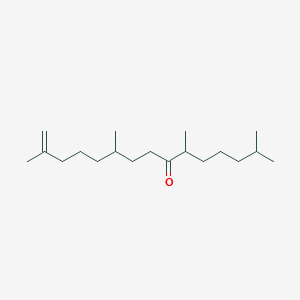
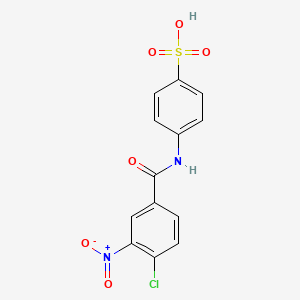
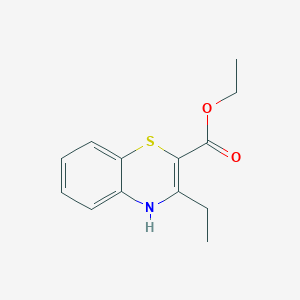
![7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione](/img/structure/B14363200.png)
![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/structure/B14363207.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)
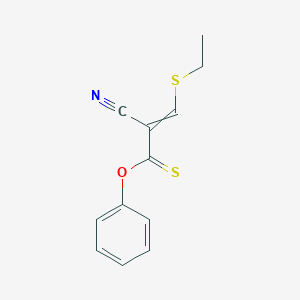
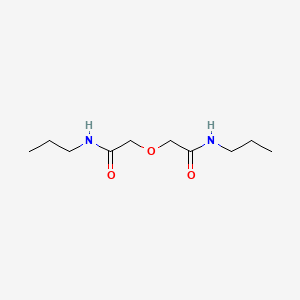
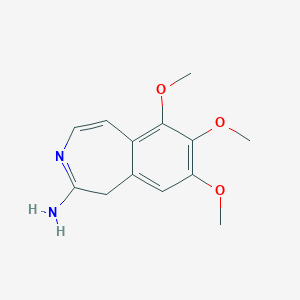
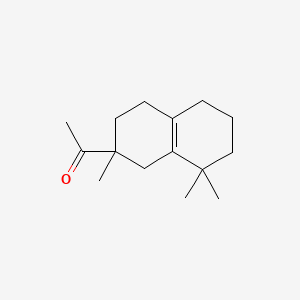
![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
